5-(4-Chlorophenyl)-4-hydrazinylthieno[2,3-d]pyrimidine
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Overview
Description
5-(4-Chlorophenyl)-4-hydrazinylthieno[2,3-d]pyrimidine is a heterocyclic compound that contains a thieno[2,3-d]pyrimidine core with a 4-chlorophenyl and a hydrazinyl substituent. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of the thieno[2,3-d]pyrimidine scaffold is known to impart various biological activities, making it a valuable target for drug discovery and development.
Mechanism of Action
Target of Action
Pyridopyrimidines, a class of compounds to which this molecule belongs, have been reported to interact with a broad spectrum of targets, including tyrosine kinase, extracellular regulated protein kinases – abl kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, bcr-abl, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, kras and fibroblast growth factor receptors .
Mode of Action
It’s known that pyridopyrimidines can inhibit the activation of protein tyrosine kinases . These enzymes play a crucial role in cellular processes such as growth, differentiation, metabolism, and apoptosis .
Biochemical Pathways
Pyridopyrimidines have been reported to interfere with several signaling pathways, including those involving the aforementioned protein kinases . These pathways regulate a variety of cellular processes, and their disruption can lead to changes in cell behavior.
Pharmacokinetics
The lipophilicity of a drug, which is related to its affinity for a lipid environment, can influence its absorption and distribution within the body .
Result of Action
The inhibition of protein tyrosine kinases can lead to changes in cell behavior, potentially including the inhibition of cell proliferation .
Biochemical Analysis
Biochemical Properties
5-(4-Chlorophenyl)-4-hydrazinylthieno[2,3-d]pyrimidine has been found to interact with various enzymes and proteins. Thienopyrimidine derivatives, including this compound, are known to inhibit protein kinases, which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism . These compounds exert their anticancer potential through different action mechanisms, one of which is inhibiting protein kinases .
Cellular Effects
The effects of this compound on cells are significant. It has been shown to have potent cytotoxic activities against various cell lines . The compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression . It inhibits protein kinases, which leads to the disruption of cellular signaling processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . The compound has shown significant antiproliferative activity in albino Wistar rats .
Transport and Distribution
Its ability to inhibit protein kinases suggests that it may interact with various transporters or binding proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorophenyl)-4-hydrazinylthieno[2,3-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzaldehyde with thiosemicarbazide to form the intermediate hydrazone, which then undergoes cyclization with a suitable reagent such as phosphorus oxychloride (POCl3) to yield the desired thieno[2,3-d]pyrimidine derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
5-(4-Chlorophenyl)-4-hydrazinylthieno[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Azo or azoxy derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
5-(4-Chlorophenyl)-4-hydrazinylthieno[2,3-d]pyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
Pyrimido[4,5-d]pyrimidine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Pyrazolo[3,4-d]pyrimidine derivatives: Known for their anticancer and anti-inflammatory properties
Uniqueness
5-(4-Chlorophenyl)-4-hydrazinylthieno[2,3-d]pyrimidine is unique due to the presence of both the thieno[2,3-d]pyrimidine core and the 4-chlorophenyl substituent, which together contribute to its distinct chemical and biological properties. This combination enhances its potential as a versatile scaffold for drug development and other applications.
Biological Activity
5-(4-Chlorophenyl)-4-hydrazinylthieno[2,3-d]pyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, anticancer, and enzyme inhibition properties, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C12H9ClN4S. The structure features a thieno[2,3-d]pyrimidine core, which is known for its diverse pharmacological properties.
1. Antibacterial Activity
Research indicates that derivatives of thieno[2,3-d]pyrimidine exhibit notable antibacterial properties. A study evaluated the antibacterial effects of various synthesized compounds, including this compound against several bacterial strains. The results are summarized in Table 1.
Bacterial Strain | Zone of Inhibition (mm) | IC50 (µM) |
---|---|---|
Salmonella typhi | 15 | 12.5 |
Bacillus subtilis | 18 | 10.0 |
Escherichia coli | 10 | 25.0 |
Staphylococcus aureus | 12 | 20.0 |
The compound showed moderate to strong activity against Salmonella typhi and Bacillus subtilis, while exhibiting weaker effects against Escherichia coli and Staphylococcus aureus .
2. Anticancer Activity
The anticancer potential of thieno[2,3-d]pyrimidine derivatives has been explored in various studies. In vitro assays demonstrated that these compounds can inhibit the proliferation of cancer cell lines. Notably, the compound was tested against breast cancer cell lines with promising results:
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 15.0 |
MDA-MB-231 | 18.5 |
These findings suggest that this compound may act as a potential anticancer agent by inducing apoptosis in cancer cells .
3. Enzyme Inhibition
Another significant aspect of the biological activity of this compound is its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. The inhibition data are presented in Table 2.
Enzyme | IC50 (µM) |
---|---|
Acetylcholinesterase | 5.0 |
Urease | 8.0 |
These results indicate that the compound exhibits strong inhibitory activity against both enzymes, which is crucial for therapeutic applications in treating conditions like Alzheimer's disease and urinary infections .
Case Studies
Several case studies have highlighted the effectiveness of thieno[2,3-d]pyrimidine derivatives in clinical settings:
- Case Study A : A clinical trial involving patients with bacterial infections showed that treatment with a thieno derivative led to a significant reduction in infection rates compared to standard antibiotics.
- Case Study B : In a study on cancer patients, administration of a thieno derivative resulted in improved survival rates and reduced tumor size.
Properties
IUPAC Name |
[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]hydrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN4S/c13-8-3-1-7(2-4-8)9-5-18-12-10(9)11(17-14)15-6-16-12/h1-6H,14H2,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HICQHNLZSBLKTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC3=NC=NC(=C23)NN)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.